3-(1,1-二氧化-2H-1,2,4-苯并噻二嗪-3-基)-4-羟基-1-甲基-2(1H)-喹啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

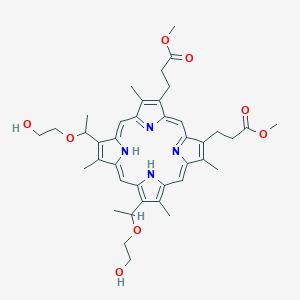

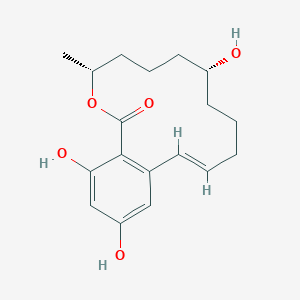

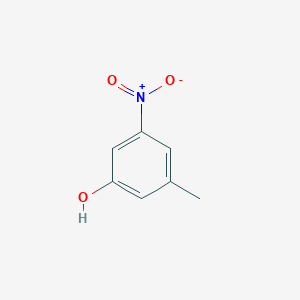

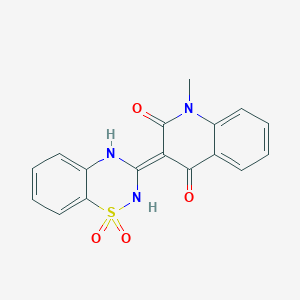

The compound "3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone" is a derivative of quinolinone, which is a scaffold known for its potential biological activities. This particular compound is part of a class of molecules that have been synthesized and investigated for their biological activities, including antibacterial and antiviral properties, specifically as inhibitors of the HCV NS5B polymerase .

Synthesis Analysis

The synthesis of related 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones involves a straightforward condensation of 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide, followed by cyclization of the resulting carboxamide derivatives . Similarly, derivatives of the compound have been synthesized for their potential as anti-HCV drugs, with modifications to the benzo rings to enhance their physicochemical properties and potency .

Molecular Structure Analysis

Although the exact molecular structure analysis of the compound is not provided, related compounds have been characterized using various spectroscopic methods. For instance, the molecular structure of a derivative, 7H-quinolino[4,5-bc][1,5]benzoxazepine, was determined by X-ray analysis . Such analyses are crucial for understanding the conformation and potential reactive sites of the molecule.

Chemical Reactions Analysis

The compound and its derivatives are likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of quinolino[4,5-bc][1,5]benzoxazepines involved the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with amino-substituted quinolines . The presence of the hydroxy group and the quinolinone moiety in the compound suggests that it could participate in nucleophilic substitution reactions, among others.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the 1,1-dioxido-2H-1,2,4-benzothiadiazin moiety suggests that the compound may have good solubility in polar solvents and could exhibit strong intermolecular interactions due to potential hydrogen bonding. The biological activity assays of similar compounds have shown marked activity against bacteria such as Bacillus subtilis, indicating that the compound likely interacts with biological targets through specific molecular interactions .

科学研究应用

丙型肝炎病毒抑制

该化合物作为针对丙型肝炎病毒 (HCV) 的潜在抑制剂已得到广泛研究。对其结构的修饰,特别是杂芳族体系,已被探索以增强其物理化学性质和效力特征。这些抑制剂靶向 HCV NS5B 聚合酶,该聚合酶对病毒复制过程至关重要。已经建立了详细的构效关系来优化抑制效果,表明该化合物有可能成为针对 HCV 的治疗剂的基础 (Tedesco 等,2009), (Tedesco 等,2006), (Wang 等,2009)。

抗菌活性

该化合物在抗菌应用中显示出潜力。它已成为一系列合成的具有生物活性的化合物的一部分,对枯草芽孢杆菌等细菌表现出显着的活性。这突出了其在开发抗菌剂中的潜在用途 (Zia-ur-Rehman 等,2006), (Zia-ur-Rehman 等,2006)。

抗氧化性能

该化合物的一些衍生物已被研究其抗氧化性能,特别是在药物化学中。研究表明,某些修饰可以产生具有中度至高抗氧化活性的化合物,可能有助于其治疗特性 (Ahmad 等,2012), (Hassan 等,2017)。

属性

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,21H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQVLKKFXKCFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

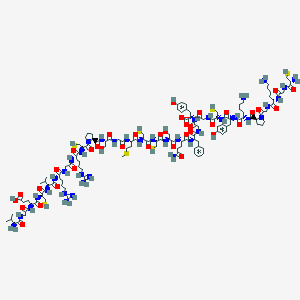

![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)